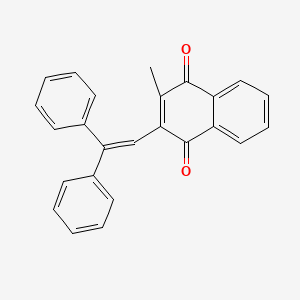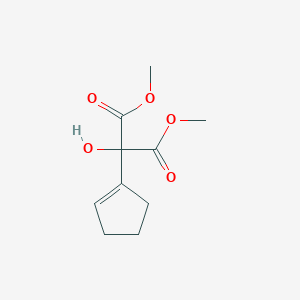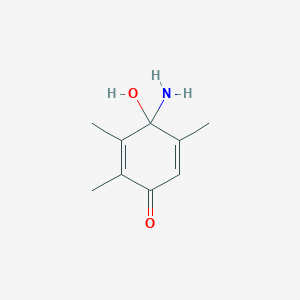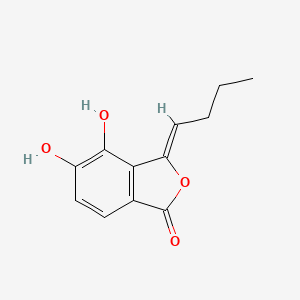
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene core substituted with a diphenylethenyl group and a methyl group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione typically involves the reaction of 2,2-diphenylethenyl derivatives with naphthalene-1,4-dione under specific conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a catalyst in a toluene solvent under an inert atmosphere . The reaction is carried out at room temperature, ensuring the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in organic synthesis and materials science.
科学研究应用
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors.
相似化合物的比较
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Known for its electrical charge transport properties and aggregated induced emission behavior.
1,4-Bis(2,2-diphenylethenyl)benzene: Used as an efficient emitting material for organic light-emitting diodes.
2-(2,2-Dicyclohexylethyl)piperidine: Prepared via catalytic hydrogenation and used in various chemical applications.
Uniqueness
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione stands out due to its specific substitution pattern on the naphthalene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research exploring novel organic reactions and mechanisms.
属性
CAS 编号 |
93403-94-2 |
|---|---|
分子式 |
C25H18O2 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethenyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H18O2/c1-17-22(25(27)21-15-9-8-14-20(21)24(17)26)16-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI 键 |
BQHWKBYBWVUKRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)


silane](/img/structure/B14358198.png)
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)


